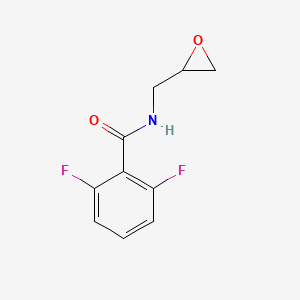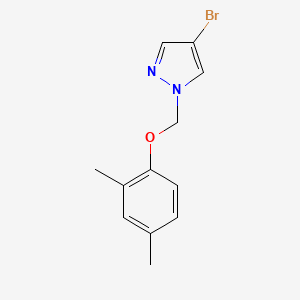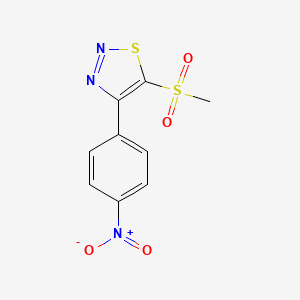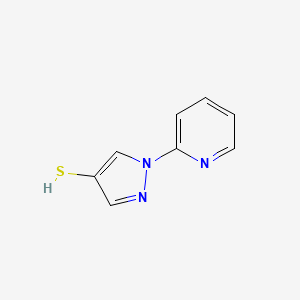
2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide is a chemical compound with the molecular formula C10H9F2NO2 and a molecular weight of 213.18 g/mol . This compound is characterized by the presence of two fluorine atoms on the benzene ring and an oxirane (epoxide) group attached to the amide nitrogen. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with oxirane-2-methanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form a diol.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2,6-difluoro-N-(2,3-dihydroxypropyl)benzamide.
Reduction: Formation of 2,6-difluoro-N-(2-hydroxypropyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The oxirane group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The fluorine atoms on the benzene ring enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide: A compound with similar structural features but different functional groups, used as a CRAC channel inhibitor.
2,6-Difluoro-3-methoxybenzamide: A related compound with a methoxy group instead of the oxirane group, known for its FtsZ inhibition activity.
Uniqueness
2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide is unique due to the presence of both the oxirane and difluorobenzamide moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H9F2NO2 |
|---|---|
Poids moléculaire |
213.18 g/mol |
Nom IUPAC |
2,6-difluoro-N-(oxiran-2-ylmethyl)benzamide |
InChI |
InChI=1S/C10H9F2NO2/c11-7-2-1-3-8(12)9(7)10(14)13-4-6-5-15-6/h1-3,6H,4-5H2,(H,13,14) |
Clé InChI |
JSZVCLFAOUJLFS-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CNC(=O)C2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole](/img/structure/B11791925.png)


![1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B11791940.png)
![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11791946.png)




![2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791981.png)



